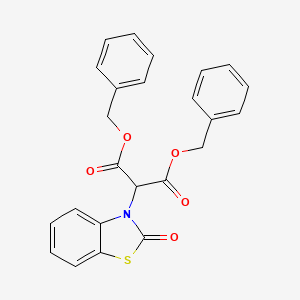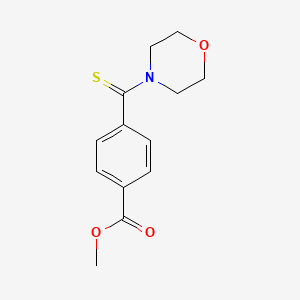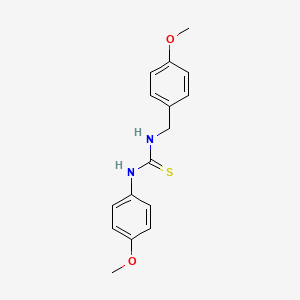
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea, commonly known as Dibenzothiazepinone (DBT) is a compound that has been extensively studied for its potential therapeutic applications. DBT is a member of the benzodioxinone family and has been found to have diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea is not fully understood. However, it has been suggested that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea exerts its biological effects by inhibiting the activity of various enzymes, including topoisomerase II, protein kinase C, and cyclooxygenase-2. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has also been found to have antiviral properties by inhibiting viral replication. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have high purity and yield. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has also been found to have low toxicity, making it a good candidate for further research. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea. One potential area of research is the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea as a potential cancer treatment. Further studies are needed to determine the optimal dosage and administration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea for cancer treatment. Another area of research is the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea as a potential antiviral agent. Additional studies are needed to determine the effectiveness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea against different viral strains. Finally, the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea needs to be further elucidated to better understand its biological effects.
Méthodes De Synthèse
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea can be synthesized by the reaction of 2,3-dimethylphenyl isothiocyanate with 1,2-benzoquinone in the presence of a palladium catalyst. The reaction leads to the formation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea in good yield and purity.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has been found to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to have antiviral properties against HIV-1 and herpes simplex virus. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,3-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-4-3-5-14(12(11)2)19-17(22)18-13-6-7-15-16(10-13)21-9-8-20-15/h3-7,10H,8-9H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIAXVLMHQBNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chloro-2-methylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5816085.png)

![methyl 4-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5816109.png)

![N-(3-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5816120.png)
![3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5816122.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide](/img/structure/B5816131.png)

![2-[(cyclobutylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5816133.png)
![N-(3,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5816149.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5816180.png)
